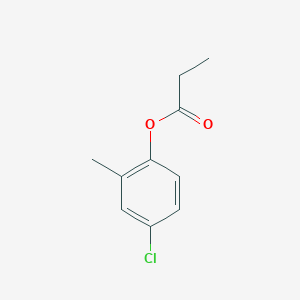

(4-Chloro-2-methylphenyl) propanoate

Description

Structure

3D Structure

Properties

CAS No. |

7463-55-0 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

(4-chloro-2-methylphenyl) propanoate |

InChI |

InChI=1S/C10H11ClO2/c1-3-10(12)13-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 |

InChI Key |

SRLZNGDIPYTDOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methylphenyl Propanoate

Direct Esterification Routes

Direct esterification involves the reaction of a phenol (B47542) with a carboxylic acid or its derivatives. These methods are fundamental in organic synthesis for the formation of esters.

A common and efficient method for the synthesis of (4-Chloro-2-methylphenyl) propanoate is the reaction of 4-chloro-2-methylphenol (B52076) with a more reactive derivative of propanoic acid, such as propanoyl chloride or propanoic anhydride (B1165640). This type of reaction is an acyl substitution at the oxygen atom of the phenol.

When using propanoyl chloride, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. The lone pair of electrons on the oxygen of the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and HCl.

Alternatively, propanoic anhydride can be used as the acylating agent. This reaction is generally slower than with acyl chlorides and may require heating or the use of an acid catalyst, such as sulfuric acid or a Lewis acid. The byproduct of this reaction is propanoic acid, which is less reactive and easier to handle than HCl.

| Reactant 1 | Reactant 2 | Catalyst/Base | Byproduct | General Conditions |

| 4-Chloro-2-methylphenol | Propanoyl chloride | Pyridine or Triethylamine | Hydrogen chloride | Room temperature or gentle heating |

| 4-Chloro-2-methylphenol | Propanoic anhydride | Sulfuric acid (catalytic) | Propanoic acid | Heating |

The direct esterification of 4-chloro-2-methylphenol with propanoic acid is known as Fischer-Speier esterification. This reaction is an acid-catalyzed equilibrium process. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the propanoic acid, thereby increasing its electrophilicity. The phenolic oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon.

The primary challenge in Fischer esterification is that the reaction is reversible. To drive the equilibrium towards the formation of the ester, it is necessary to either use a large excess of one of the reactants or to remove the water formed as a byproduct from the reaction mixture. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. The reactivity of phenols in Fischer esterification is generally lower than that of alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group.

Alternative Synthetic

Catalytic Synthesis Approaches

Organocatalysis in Propanoate Synthesis

Common organocatalysts for esterification reactions include 4-dimethylaminopyridine (B28879) (DMAP), various N-heterocyclic carbenes (NHCs), and proline derivatives. wikipedia.orgorganic-chemistry.org For instance, proline has been famously used in asymmetric aldol (B89426) reactions, demonstrating its ability to activate carbonyl compounds. wikipedia.orgmdpi.com In a hypothetical application to the synthesis of this compound, an organocatalyst could be employed to activate the propanoylating agent, facilitating nucleophilic attack by the hydroxyl group of 4-chloro-2-methylphenol.

Hypothetical Organocatalytic Synthesis of this compound:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloro-2-methylphenol | Propanoic anhydride | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane | 25 | >95 (Estimated) |

| 4-Chloro-2-methylphenol | Propanoyl chloride | Chiral Amine Catalyst | Tetrahydrofuran | 0-25 | High (Estimated) |

This table illustrates a potential application of organocatalysis. DMAP is a well-known catalyst for acylation reactions, acting as an acyl transfer agent. organic-chemistry.org A chiral amine could be used to induce enantioselectivity if a chiral center were present or desired. The reaction would likely proceed under mild conditions, showcasing a key advantage of organocatalysis. organic-chemistry.org

Precursor and Intermediate Synthesis Relevant to this compound

The synthesis of this compound is contingent on the availability of its primary precursors: 4-chloro-2-methylphenol and a suitable propanoylating agent, such as propanoyl chloride or propanoic anhydride.

Synthesis of 4-Chloro-2-methylphenol:

4-Chloro-2-methylphenol is a halogenated organic compound that serves as a crucial intermediate. guidechem.comatomfair.com The industrial preparation typically involves the controlled chlorination of 2-methylphenol (o-cresol). guidechem.com This electrophilic substitution reaction is carried out using chlorinating agents like chlorine gas or sulfuryl chloride under controlled conditions to favor the substitution at the para-position relative to the hydroxyl group. guidechem.com

A representative laboratory-scale synthesis is outlined in the following table:

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methylphenol | Sulfuryl chloride | Inert Solvent | Controlled | High | guidechem.com |

| 4-chloro-2-methyl-benzene | Methanesulfonic acid chloride | Pyridine | Not specified | Not specified | google.com |

A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60 to 70 degrees Celsius. A solution of 32 g (0.8 mol) of sodium hydroxide (B78521) in 1.1 l of water is added dropwise over a period of 30 minutes and the mixture is then stirred at 60 degrees Celsius for 2 hours. The mixture is then cooled and the precipitate is filtered off with suction. The yield is 202.1 g (89.3 percent of theory). google.com

Synthesis of Propanoyl chloride:

Propanoyl chloride is a colorless, volatile liquid that acts as the acylating agent in the esterification process. wikipedia.org It is the acyl chloride derivative of propionic acid. wikipedia.org Industrial production often involves the reaction of propionic acid with phosgene. wikipedia.org

CH₃CH₂CO₂H + COCl₂ → CH₃CH₂COCl + HCl + CO₂

Alternative laboratory methods for synthesizing propanoyl chloride from propanoic acid include the use of reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). quora.comchemicalbook.comchemicalbook.com

| Starting Material | Reagent | Temperature (°C) | Yield (%) | Reference |

| Propionic acid | Thionyl chloride | 70-75 | 97 | chemicalbook.com |

| Propionic acid | Phosphorus trichloride | 40-50 | 95 | chemicalbook.comchemicalbook.com |

| Propionic acid | Phosgene | Not specified | High | wikipedia.org |

For example, reacting propionic acid with phosphorus trichloride at 40-50°C for one hour, followed by cooling, separation, and distillation, yields propanoyl chloride. chemicalbook.com

Reaction Chemistry and Mechanistic Investigations of 4 Chloro 2 Methylphenyl Propanoate

Hydrolytic Transformations

The hydrolysis of (4-Chloro-2-methylphenyl) propanoate, the cleavage of the ester bond by water, can be effectively achieved under either acidic or basic conditions. libretexts.org This process yields 4-chloro-2-methylphenol (B52076) and propanoic acid or its conjugate base.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is a reversible process that is initiated by the protonation of the carbonyl oxygen. chemguide.co.uk This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent formation of a tetrahedral intermediate is followed by proton transfer and the elimination of 4-chloro-2-methylphenol, which acts as the leaving group. A final deprotonation step regenerates the acid catalyst and yields propanoic acid. chemguide.co.uk The entire process is an equilibrium, and to drive the reaction to completion, an excess of water is typically employed. libretexts.org

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is activated by a protic acid.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen.

Elimination of the alcohol: The protonated alkoxy group (4-chloro-2-methylphenol) is a good leaving group.

Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible reaction. chemguide.co.uk This process, often referred to as saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. pressbooks.pub This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the 4-chloro-2-methylphenoxide ion, a relatively good leaving group. The final step is an acid-base reaction where the newly formed propanoic acid is deprotonated by the 4-chloro-2-methylphenoxide or another hydroxide ion to form the propanoate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. chemguide.co.uk

The general mechanism for base-catalyzed hydrolysis (saponification) is:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Elimination of the phenoxide: The C-O bond of the leaving group breaks to reform the carbonyl group.

Deprotonation: The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.

Transesterification Reactions

This compound can undergo transesterification, a process where its alkoxy group is exchanged with that of another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide acts as the nucleophile. masterorganicchemistry.com The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

For instance, the reaction with methanol (B129727) in the presence of an acid or base catalyst would yield methyl propanoate and 4-chloro-2-methylphenol.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the ring: the chloro group, the methyl group, and the propanoate group.

Chloro group: This is a deactivating but ortho-, para-directing group. wikipedia.org The inductive effect of the electronegative chlorine atom withdraws electron density from the ring, making it less reactive than benzene (B151609). However, the lone pairs on the chlorine can be donated via resonance, directing incoming electrophiles to the ortho and para positions.

Methyl group: This is an activating and ortho-, para-directing group. wikipedia.org It donates electron density to the ring through an inductive effect, thereby stabilizing the arenium ion intermediate and increasing the reaction rate.

Propanoate group (-O-C(=O)CH2CH3): The oxygen atom is attached directly to the ring. While the ester group as a whole is electron-withdrawing due to the carbonyl, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the ring. This makes the propanoate group an activating, ortho-, para-director.

Considering the combined effects, the positions ortho and para to the activating methyl and propanoate groups are favored for electrophilic attack. The chloro group, being a deactivator, will have a lesser influence on the regioselectivity compared to the activating groups. Steric hindrance from the existing substituents will also play a role in determining the final product distribution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Reactions Involving the Ester Carbonyl Group

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by various nucleophiles, leading to nucleophilic acyl substitution. shemmassianconsulting.com

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into a propanamide. This reaction typically requires heating.

Reduction: Esters can be reduced to primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is required for this transformation. The reaction would yield propan-1-ol and 4-chloro-2-methylphenol after an acidic workup.

Reaction with Grignard Reagents: Treatment with an excess of a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.

Mechanistic Insights into Chemical Transformations

The chemical transformations of this compound are governed by fundamental mechanistic principles of organic chemistry.

Hydrolysis and Transesterification: The key mechanistic feature in both acid- and base-catalyzed hydrolysis and transesterification is the formation of a tetrahedral intermediate . wikipedia.org In the acid-catalyzed pathway, the carbonyl group is first activated by protonation. masterorganicchemistry.com In the base-catalyzed pathway, the strong nucleophile (hydroxide or alkoxide) directly attacks the carbonyl carbon. masterorganicchemistry.com The stability of the leaving group (4-chloro-2-methylphenoxide) is a crucial factor in these reactions. The presence of the electron-withdrawing chloro group on the phenyl ring enhances the acidity of the corresponding phenol (B47542), making the phenoxide a better leaving group compared to an unsubstituted phenoxide.

Electrophilic Aromatic Substitution: The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex . libretexts.org The substituent groups on the ring influence the stability of this intermediate. Activating groups, like the methyl and propanoate groups, stabilize the positive charge through induction and resonance, respectively, thus increasing the reaction rate. wikipedia.org The final step is the loss of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. youtube.com

Table of Reaction Conditions

| Reaction Type | Typical Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H2SO4 (catalyst), heat | 4-Chloro-2-methylphenol, Propanoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H2O, heat; 2. H3O+ | 4-Chloro-2-methylphenol, Propanoic acid |

| Transesterification | CH3OH, H+ or CH3O- | Methyl propanoate, 4-Chloro-2-methylphenol |

| Nitration (EAS) | HNO3, H2SO4 | Isomeric mixture of nitro-(4-chloro-2-methylphenyl) propanoates |

| Reduction | 1. LiAlH4; 2. H3O+ | Propan-1-ol, 4-Chloro-2-methylphenol |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Analysis

Chromatography is indispensable for the separation and quantification of (4-Chloro-2-methylphenyl) propanoate from reaction mixtures or environmental samples. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.

Research on related phenoxypropionic acids demonstrates the utility of GC for this class of compounds. rsc.org For this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable. Detection can be effectively achieved using a Flame Ionization Detector (FID) for quantitative analysis or a mass spectrometer for definitive identification.

Typical GC Parameters for Related Compound Analysis:

| Parameter | Value/Type |

|---|---|

| Column | VF-624 Capillary (60 m x 0.32 mm x 1.80 µm) scispace.com |

| Carrier Gas | Helium scispace.com |

| Injection Mode | Splitless researchgate.net |

| Detector | Mass Spectrometry (MS) scispace.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile compounds or when derivatization is to be avoided. For this compound, a reversed-phase HPLC method would be the standard approach.

In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is separated based on its hydrophobicity. Studies on the related compound, 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), have successfully employed HPLC for separation and analysis. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light.

The coupling of chromatographic separation with mass spectrometry provides an exceptionally powerful tool for the unambiguous identification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for identifying volatile compounds. jmchemsci.com As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint. The expected fragmentation pattern would include a molecular ion peak and characteristic fragments corresponding to the loss of the propionyl group and the cleavage of the 4-chloro-2-methylphenyl moiety. Sensitive GC-MS methods have been developed for trace analysis of structurally related compounds. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for compounds that are not amenable to GC. A rapid and sensitive LC-tandem mass spectrometry method has been developed for quantifying the related compound 4-chloro-2-methylphenoxyacetic acid (MCPA) and its primary metabolite in environmental samples. nih.gov For this compound, LC coupled with an electrospray ionization (ESI) source followed by a mass analyzer (such as a quadrupole or time-of-flight) would allow for both detection and structural confirmation.

Spectroscopic Elucidation of Structure and Reactivity

Spectroscopic techniques are essential for the de novo structural determination of molecules. Nuclear Magnetic Resonance (NMR) provides a map of the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present.

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined. The standard for NMR chemical shifts is tetramethylsilane (B1202638) (TMS) at 0.0 ppm. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, a predictable pattern of signals is expected. The analysis of the related methyl propanoate shows distinct signals for the alkyl chain protons. docbrown.info

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic (H3, H5, H6) | 6.9 - 7.3 | Multiplet | 3H | Protons on the phenyl ring |

| Propanoate (-O-CO-CH ₂) | 2.5 - 2.7 | Quartet | 2H | Methylene group adjacent to C=O |

| Phenyl Methyl (-CH ₃) | 2.1 - 2.3 | Singlet | 3H | Methyl group on the phenyl ring |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbonyl carbon of the ester group is highly deshielded and appears far downfield. docbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | 170 - 175 |

| Aromatic (C-O) | 145 - 150 |

| Aromatic (C-Cl) | 128 - 133 |

| Aromatic (C-CH₃) | 130 - 135 |

| Aromatic (C-H) | 120 - 130 |

| Propanoate (-O-CO-C H₂) | 27 - 32 |

| Phenyl Methyl (-C H₃) | 15 - 20 |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl group. The analysis of methyl propanoate provides a reference for the key vibrational frequencies. docbrown.inforesearchgate.net The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. docbrown.info

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2980 - 2850 | C-H Stretch | Alkyl groups (-CH₃, -CH₂) |

| 1750 - 1735 | C=O Stretch | Ester Carbonyl |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1250 - 1100 | C-O Stretch | Ester Linkage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of conjugated systems.

For aromatic compounds like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring. The substitution pattern on the aromatic ring, including the chloro and methyl groups, as well as the propanoate ester group, influences the energy of these transitions and, consequently, the absorption maxima (λmax).

Detailed experimental UV-Vis spectral data for this compound is not widely available in public databases. However, based on the principles of UV-Vis spectroscopy and data for similar aromatic esters, we can predict the general features of its spectrum. The benzene ring itself exhibits characteristic absorptions, and the presence of substituents will cause shifts in these absorption bands. The chloro and methyl groups are auxochromes that can cause a bathochromic (red) shift of the primary absorption bands of the benzene ring. The propanoate group, while not part of a conjugated system with the ring, can also have a minor influence on the electronic environment.

Table 1: Predicted UV-Vis Absorption Characteristics for this compound

| Predicted Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 250 - 290 | Substituted Phenyl Ring |

Note: This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Further research involving the acquisition of the experimental UV-Vis spectrum of this compound would be necessary to confirm these predictions and provide a more detailed understanding of its electronic structure.

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, advanced mass spectrometry techniques, such as electron ionization (EI) mass spectrometry, can provide detailed structural information.

The electron ionization mass spectrum of Mecoprop methyl ester shows a molecular ion peak and several characteristic fragment ions. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group and rearrangements.

Key Fragmentation Pathways:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group.

McLafferty Rearrangement: A hydrogen atom transfer from a γ-carbon followed by β-cleavage, typically seen in esters with longer alkyl chains.

Cleavage of the ether bond: Fragmentation of the bond connecting the phenoxy group to the propionate (B1217596) moiety.

Table 2: Major Fragment Ions Observed in the Mass Spectrum of Methyl 2-(4-chloro-2-methylphenoxy)propanoate (Mecoprop methyl ester)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₁H₁₃ClO₃]⁺ | Molecular Ion (M⁺) |

| 142 | [C₇H₆ClO]⁺ | Cleavage of the ether bond and loss of the methyl propanoate side chain. |

| 113 | [C₆H₄Cl]⁺ | Further fragmentation of the chloromethylphenoxy group. |

| 87 | [C₄H₇O₂]⁺ | α-cleavage leading to the loss of the chloromethylphenoxy radical. |

Data is based on the NIST database entry for Mecoprop methyl ester.

Based on this data, the mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns characteristic of the loss of the propanoate group and fragmentation of the substituted aromatic ring.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and biological activity of a compound.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The ability to obtain a single crystal suitable for X-ray diffraction analysis is a prerequisite for this technique and can be a challenging aspect of chemical research. Factors such as the compound's purity, the choice of solvent for crystallization, and the conditions of crystallization (e.g., temperature, rate of evaporation) all play a critical role.

The determination of the crystal structure of this compound would provide invaluable insights into its solid-state conformation, including the orientation of the propanoate group relative to the substituted phenyl ring and the nature of any intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds. This information would be instrumental in rationalizing its physical properties and in computational studies of its behavior.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

No published studies were found that detail quantum chemical calculations to determine the electronic structure of (4-Chloro-2-methylphenyl) propanoate. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to elucidate molecular orbitals (HOMO, LUMO), electron density distribution, electrostatic potential, and other key electronic properties. While computational studies have been performed on related compounds like (4-Chloro-2-methylphenoxy) acetic acid, this data is not directly transferable. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

There is no available research on molecular dynamics (MD) simulations specifically investigating the intermolecular interactions of this compound. MD simulations are crucial for understanding how a molecule behaves in a condensed phase, such as in a solution or a crystalline state, by modeling its interactions with surrounding molecules over time.

Structure-Reactivity Relationship (SAR) Theoretical Models

Specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models for this compound are not described in the accessible literature. nih.gov SAR studies are fundamental in medicinal chemistry and materials science for correlating a molecule's structural features with its activity or properties. While general principles of SAR exist, a theoretical model requires specific experimental data and computational analysis for the compound .

Reaction Mechanism Modeling using Computational Methods

No computational studies modeling the reaction mechanisms involving this compound were identified. This type of research uses computational methods to map out the energetic pathways of chemical reactions, identify transition states, and determine reaction kinetics. Without such studies, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative.

Advanced Chemical Applications and Industrial Relevance

Role as a Synthetic Building Block in Organic Synthesis

(4-Chloro-2-methylphenyl) propanoate possesses several reactive sites that make it a potentially valuable building block in organic synthesis. The ester linkage, the substituted aromatic ring, and the aliphatic chain all offer avenues for further chemical modification.

The ester group can undergo hydrolysis under acidic or basic conditions to yield 4-chloro-2-methylphenol (B52076) and propanoic acid. This reactivity allows for the controlled release of the phenolic or carboxylic acid moiety in a synthetic sequence. Furthermore, the ester can undergo transesterification reactions with other alcohols to produce different propanoate esters, providing a pathway to a variety of related compounds.

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions. The existing chloro and methyl groups are ortho, para-directing. However, the steric hindrance from the methyl group and the propanoate group might influence the regioselectivity of further substitutions. Potential reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, leading to a diverse array of polysubstituted aromatic compounds. These derivatives could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

The propanoate chain also offers possibilities for synthetic manipulation. For instance, alpha-halogenation of the propionate (B1217596) group could introduce a new reactive handle for subsequent nucleophilic substitution reactions, enabling the attachment of various functional groups.

Potential in Materials Science Research

While specific research on the application of this compound in materials science is not widely available, its structural features suggest potential uses in this field. Phenolic esters, in general, can exhibit properties that are of interest to materials scientists.

Furthermore, the molecule could potentially serve as a monomer or a comonomer in the synthesis of specialty polymers. Polyesters or other condensation polymers could be synthesized using derivatives of this compound, potentially leading to materials with unique thermal or optical properties. The specific substitution pattern on the phenyl ring would influence the packing and intermolecular interactions of the resulting polymer chains, thereby affecting the material's bulk properties.

Applications in Specialty Chemical Synthesis

The synthesis of specialty chemicals often requires intermediates with specific functional groups and substitution patterns. This compound could serve as a valuable precursor in the production of a variety of such chemicals.

In the agrochemical industry, many herbicides and pesticides are based on substituted phenoxy-alkanoic acids. While this compound is an ester, it could be hydrolyzed to 4-chloro-2-methylphenol, a known precursor in the synthesis of herbicides like mecoprop (MCPP). Therefore, this compound could be considered a protected form or a synthetic equivalent of this key intermediate.

The fragrance and flavor industry also utilizes a wide range of esters for their characteristic scents and tastes. While the specific olfactory properties of this compound are not documented, its structure is consistent with that of many synthetic fragrance components. Further derivatization of the molecule could lead to novel compounds with interesting aromatic profiles.

Additionally, the compound could find use as an intermediate in the synthesis of certain dyes and pigments. The substituted aromatic ring can be a core structure in various chromophores, and the functional groups present allow for the attachment of auxochromes or other moieties to tune the color and properties of the final dye molecule.

Chemical Processes and Manufacturing Considerations

The industrial production of this compound would likely involve a multi-step process. A plausible and economically viable synthetic route would begin with the chlorination of o-cresol (2-methylphenol) to produce 4-chloro-2-methylphenol. This reaction can be carried out using various chlorinating agents, such as sulfuryl chloride, in the presence of a suitable catalyst.

The subsequent step would be the esterification of 4-chloro-2-methylphenol with either propanoic acid or a more reactive derivative like propionyl chloride or propanoic anhydride (B1165640).

Esterification with Propionyl Chloride:

This method would involve reacting 4-chloro-2-methylphenol with propionyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is generally fast and efficient.

Fischer Esterification with Propanoic Acid:

Alternatively, a Fischer esterification could be employed, where 4-chloro-2-methylphenol is reacted with an excess of propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium reaction, and to drive it to completion, the water formed as a byproduct would need to be removed, for instance, by azeotropic distillation.

From a manufacturing perspective, a batch process would be the most likely mode of production for a specialty chemical of this nature. Key considerations would include:

Raw Material Sourcing: Availability and cost of starting materials, namely o-cresol, a chlorinating agent, and a propionylating agent.

Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and minimize byproduct formation.

Catalyst Selection: Choice of an efficient and recyclable catalyst for both the chlorination and esterification steps.

Purification: Development of a robust purification process, likely involving distillation, crystallization, or chromatography, to achieve the desired product purity.

Waste Management: Proper handling and disposal of byproducts and waste streams, such as hydrochloric acid and any chlorinated organic residues, in an environmentally responsible manner.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.64 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | Estimated 250-270 °C at 760 mmHg |

| Melting Point | Estimated < 25 °C |

| Density | Estimated 1.15-1.25 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents |

Note: The values in this table are estimated based on the properties of structurally similar compounds and have not been experimentally verified.

Table 2: Reactants and Products in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| o-Cresol (2-methylphenol) | C₇H₈O | Starting Material |

| Sulfuryl chloride | SO₂Cl₂ | Chlorinating Agent |

| 4-Chloro-2-methylphenol | C₇H₇ClO | Intermediate |

| Propionyl chloride | C₃H₅ClO | Esterifying Agent |

| This compound | C₁₀H₁₁ClO₂ | Final Product |

| Hydrochloric acid | HCl | Byproduct |

Degradation Pathways and Environmental Chemical Fate

Chemical Hydrolysis in Aqueous Environments

Chemical hydrolysis is a significant degradation pathway for esters in aqueous environments. The process involves the cleavage of the ester bond, yielding an alcohol and a carboxylic acid. In the case of (4-Chloro-2-methylphenyl) propanoate, hydrolysis would result in the formation of 4-chloro-2-methylphenol (B52076) and propanoic acid.

The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Under alkaline conditions, the reaction, often referred to as saponification, is typically faster and irreversible, producing the salt of the carboxylic acid.

Photochemical Degradation Studies

Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. This process can be a critical environmental fate pathway for compounds present in the upper layers of water bodies or on surfaces exposed to sunlight.

For aromatic compounds like this compound, photolysis can proceed through direct absorption of light energy, leading to the cleavage of chemical bonds. The presence of a chlorine atom on the phenyl ring may also influence the photochemical behavior, potentially leading to dehalogenation reactions.

Detailed studies on the direct photolysis quantum yield and specific photochemical degradation pathways for this compound are not available in the provided search results. However, research on structurally similar compounds, such as the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA), has shown that photolysis can lead to the formation of 4-chloro-2-methylphenol as a major product. researchgate.netresearchgate.net This suggests that the phenoxy portion of the molecule is susceptible to photochemical transformation.

Oxidative Degradation Mechanisms

Oxidative degradation in the environment is primarily mediated by reactive oxygen species, such as hydroxyl radicals (•OH). These highly reactive species can initiate the degradation of organic compounds in the atmosphere, water, and soil.

In aqueous environments, advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in degrading persistent organic pollutants. The reaction of hydroxyl radicals with aromatic compounds typically involves addition to the aromatic ring or abstraction of a hydrogen atom from the methyl or propanoate groups.

While specific studies on the oxidative degradation of this compound were not found, research on the oxidation of methyl propanoate indicates that the reaction with OH radicals can lead to the formation of various products, including propionic acid and other oxygenated compounds. researchgate.net For the aromatic portion, oxidation would likely lead to hydroxylation of the ring and eventual ring cleavage.

Environmental Transformation Products (Chemical Identification)

The degradation of this compound through the pathways described above is expected to generate several transformation products. Based on the fundamental principles of chemical degradation, the primary and most readily predictable transformation products would be:

4-Chloro-2-methylphenol: Formed via the hydrolysis of the ester linkage. This compound is also a known degradation product of the herbicide MCPA. nih.gov

Propanoic acid: The other product of ester hydrolysis.

Further degradation of these initial products can lead to a more complex mixture of chemicals. For instance, the photochemical and oxidative degradation of 4-chloro-2-methylphenol could result in hydroxylated and ring-opened products.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of esters is a fundamental process in organic chemistry, and the development of new, more efficient routes is a constant area of research. For (4-Chloro-2-methylphenyl) propanoate, future synthetic strategies are likely to focus on improving yield, reducing reaction times, and utilizing more benign reagents.

Traditional synthesis of aryl esters often involves the esterification of a phenol (B47542) with a carboxylic acid or its derivative. In the case of this compound, this would typically involve the reaction of 4-chloro-2-methylphenol (B52076) with propanoic acid or propionyl chloride. Future research may explore alternative pathways that offer distinct advantages over these classical methods.

One promising area is the use of palladium-catalyzed cross-coupling reactions. The α-arylation of esters has emerged as a powerful tool for forming carbon-carbon bonds. Research in this area could lead to methods for the direct synthesis of this compound from less functionalized precursors, potentially offering a more convergent and efficient synthetic route.

Another avenue for exploration is the development of one-pot synthesis methods. These reactions, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. A potential one-pot synthesis of this compound could involve the in-situ generation of a reactive intermediate that is then trapped to form the final ester product.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Palladium-Catalyzed α-Arylation | High efficiency, potential for asymmetric synthesis | Development of novel catalyst systems, optimization of reaction conditions |

| One-Pot Synthesis | Increased efficiency, reduced waste | Design of novel reaction cascades, exploration of multicomponent reactions |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes, process optimization |

Exploration of New Chemical Reactivity Profiles

The reactivity of an ester is largely dictated by the susceptibility of its carbonyl group to nucleophilic attack. However, the specific substituents on the aryl ring and the propanoate chain of this compound can influence its reactivity in unique ways. Future research will likely delve into uncovering and harnessing these specific reactivity profiles.

One area of interest is the directed functionalization of the aromatic ring. The chloro and methyl substituents on the phenyl group can direct further electrophilic or nucleophilic aromatic substitution reactions, allowing for the synthesis of more complex derivatives of this compound. Understanding the regioselectivity of these reactions will be crucial for developing synthetic routes to novel compounds.

Furthermore, the propanoate moiety itself can be a site for chemical modification. For example, reactions at the α-carbon of the propanoate chain could be explored to introduce new functional groups, leading to a diverse library of related compounds with potentially interesting properties.

The cleavage of the ester bond under specific conditions is another area for investigation. Developing selective methods for the hydrolysis or transesterification of this compound could be important for its potential application as a pro-drug or in controlled-release systems.

| Reactivity Aspect | Potential Outcome | Research Focus |

| Directed Aromatic Substitution | Synthesis of novel, more complex derivatives | Investigation of reaction mechanisms and regioselectivity |

| Functionalization of the Propanoate Chain | Creation of a library of related compounds | Exploration of enolate chemistry and other derivatization methods |

| Selective Ester Cleavage | Applications in drug delivery and controlled release | Development of stimuli-responsive cleavage strategies |

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, future research will undoubtedly focus on making its synthesis and use more environmentally friendly.

A key trend in green chemistry is the use of renewable feedstocks. While the aromatic portion of this compound is derived from petrochemical sources, research into bio-based routes to similar aromatic structures is an active area. Furthermore, the propanoic acid portion can potentially be derived from biological sources.

The development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is another central theme of green chemistry. The use of solid acid catalysts or enzymes for the esterification reaction could offer significant advantages over traditional acid catalysts by being recyclable and producing less waste.

Solvent selection is also a critical aspect of green chemistry. Future synthetic routes for this compound will likely aim to use greener solvents, such as water, supercritical fluids, or ionic liquids, or even solvent-free conditions to minimize environmental impact.

| Green Chemistry Principle | Application to this compound | Research Focus |

| Use of Renewable Feedstocks | Bio-based synthesis of precursors | Development of biocatalytic and fermentation routes |

| Catalysis | Replacement of stoichiometric reagents with catalysts | Design of recyclable solid acid catalysts and enzymatic processes |

| Benign Solvents | Reduction or elimination of hazardous solvents | Exploration of reactions in water, supercritical CO2, or under solvent-free conditions |

Advancements in Analytical Detection and Monitoring

The ability to accurately detect and quantify a chemical compound is essential for its study and potential application. For this compound, future research in analytical chemistry will focus on developing more sensitive, selective, and rapid methods for its detection and monitoring.

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are standard methods for the analysis of esters. Future advancements in this area will likely involve the development of new stationary phases that offer improved separation of this compound from related compounds and potential impurities. Coupling these separation techniques with mass spectrometry (MS) will continue to provide a powerful tool for structural elucidation and trace-level quantification.

Spectroscopic methods also play a crucial role in the analysis of chemical compounds. Advancements in nuclear magnetic resonance (NMR) spectroscopy, such as the development of higher field magnets and new pulse sequences, could provide more detailed structural information about this compound and its interactions with other molecules.

The development of novel sensor technologies for the real-time monitoring of this compound in various matrices could also be a significant area of future research. These sensors could be based on electrochemical, optical, or biological recognition principles and could find applications in process monitoring or environmental analysis.

| Analytical Technique | Potential Advancement for this compound | Research Focus |

| Chromatography (GC, HPLC) | Improved separation and sensitivity | Development of novel column materials and detector technologies |

| Mass Spectrometry (MS) | High-resolution mass analysis for structural confirmation | Application of advanced ionization techniques and tandem MS |

| Spectroscopy (NMR, IR) | Detailed structural and conformational analysis | Use of multidimensional NMR and advanced vibrational spectroscopy |

| Sensor Technology | Real-time monitoring | Design of selective and sensitive chemical and biological sensors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.